N6-cyclopentyl-N4-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
CAS No.: 946321-22-8
Cat. No.: VC11975027
Molecular Formula: C23H24N6
Molecular Weight: 384.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946321-22-8 |
|---|---|
| Molecular Formula | C23H24N6 |
| Molecular Weight | 384.5 g/mol |
| IUPAC Name | 6-N-cyclopentyl-4-N-(3-methylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
| Standard InChI | InChI=1S/C23H24N6/c1-16-8-7-11-18(14-16)25-21-20-15-24-29(19-12-3-2-4-13-19)22(20)28-23(27-21)26-17-9-5-6-10-17/h2-4,7-8,11-15,17H,5-6,9-10H2,1H3,(H2,25,26,27,28) |
| Standard InChI Key | MCSZIBSUJWYMON-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)NC2=C3C=NN(C3=NC(=N2)NC4CCCC4)C5=CC=CC=C5 |
| Canonical SMILES | CC1=CC(=CC=C1)NC2=C3C=NN(C3=NC(=N2)NC4CCCC4)C5=CC=CC=C5 |
Introduction
N6-cyclopentyl-N4-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This class of compounds is characterized by a fused bicyclic structure that includes both pyrazole and pyrimidine rings, which are significant in medicinal chemistry due to their potential biological activities.
Synthesis and Chemical Reactions
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step organic reactions. These compounds are often synthesized through condensation reactions, where the formation of the pyrazole and pyrimidine rings is achieved by reacting appropriate precursors. The specific synthesis pathway for N6-cyclopentyl-N4-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine may involve similar strategies, although detailed synthesis protocols are not readily available in the literature.
Research Findings and Future Directions
Research on pyrazolo[3,4-d]pyrimidine derivatives highlights their potential in medicinal chemistry, particularly in developing targeted therapies. While N6-cyclopentyl-N4-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is part of this promising class, further studies are needed to explore its specific biological activities and potential therapeutic applications.
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